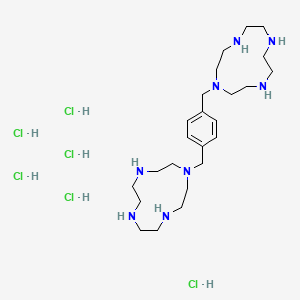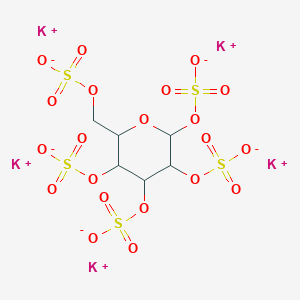
D-Mannopyransepentasulfatepotassiumsalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of D-Mannopyransepentasulfatepotassiumsalt involves the sulfation of D-mannopyranose. The synthetic route typically includes the reaction of D-mannopyranose with sulfur trioxide-pyridine complex in the presence of a suitable solvent, followed by neutralization with potassium hydroxide to form the potassium salt . Industrial production methods may vary, but they generally follow similar principles of sulfation and neutralization.
Análisis De Reacciones Químicas
D-Mannopyransepentasulfatepotassiumsalt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.
Substitution: The sulfate groups in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include sulfur trioxide, pyridine, and potassium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
D-Mannopyransepentasulfatepotassiumsalt has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is used in biochemical research to study the effects of sulfated sugars on biological systems.
Medicine: While not used directly as a medicinal compound, it is used in research to understand the role of sulfated sugars in biological processes.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of D-Mannopyransepentasulfatepotassiumsalt involves its interaction with various molecular targets and pathways. The sulfate groups in the compound can interact with proteins, enzymes, and other biomolecules, affecting their function and activity. These interactions can influence various biological processes, including cell signaling, metabolism, and immune responses .
Comparación Con Compuestos Similares
D-Mannopyransepentasulfatepotassiumsalt can be compared with other sulfated sugars, such as:
- D-Glucopyranosepentasulfatepotassiumsalt
- D-Galactopyranosepentasulfatepotassiumsalt
These compounds share similar structural features but differ in the specific sugar moiety. The uniqueness of this compound lies in its specific interactions and effects, which can vary based on the sugar component .
Propiedades
Fórmula molecular |
C6H7K5O21S5 |
|---|---|
Peso molecular |
770.9 g/mol |
Nombre IUPAC |
pentapotassium;(3,4,5,6-tetrasulfonatooxyoxan-2-yl)methyl sulfate |
InChI |
InChI=1S/C6H12O21S5.5K/c7-28(8,9)22-1-2-3(24-29(10,11)12)4(25-30(13,14)15)5(26-31(16,17)18)6(23-2)27-32(19,20)21;;;;;/h2-6H,1H2,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21);;;;;/q;5*+1/p-5 |
Clave InChI |
PWKOEMUICVNKKC-UHFFFAOYSA-I |
SMILES canónico |
C(C1C(C(C(C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



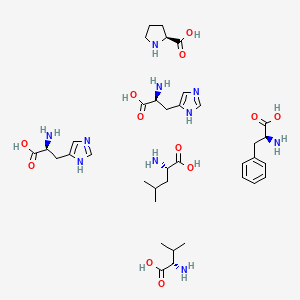
![(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid;morpholine](/img/structure/B12327269.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12327276.png)
![3-[[(E)-1-(4-chlorophenyl)ethylideneamino]oxymethyl]benzoic acid](/img/structure/B12327283.png)
![2-(Hydroxymethyl)-6-[4-[[4-(hydroxymethyl)-5-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]oxolan-3-yl]methyl]-2-methoxyphenoxy]oxane-3,4,5-triol](/img/structure/B12327291.png)
![Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 8-bromo-](/img/structure/B12327294.png)
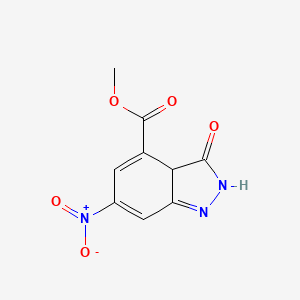

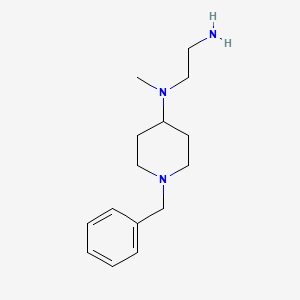
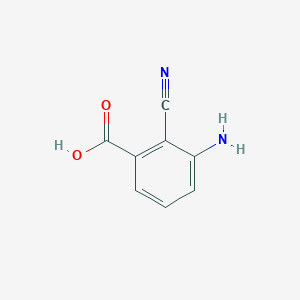
![3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-7a,8,9,10,11,11a-hexahydro-6H-chromeno[4,3-b]chromen-7-one](/img/structure/B12327334.png)
![3-Chloro-3,5-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12327347.png)
